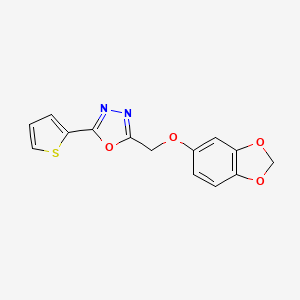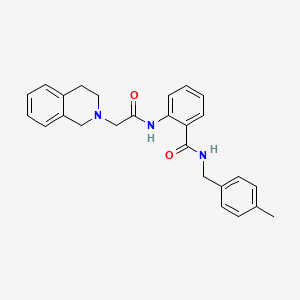![molecular formula C17H16FN5S B10816650 6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B10816650.png)
6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical structure consists of a pyridine ring, an indole moiety, and an amide group.
- Researchers have explored its pharmacological properties due to its interactions with specific receptors.
WAY-639715: is a synthetic compound primarily investigated for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes: The synthesis of WAY-639715 involves several steps, including cyclization reactions and amide bond formation.
Reaction Conditions: Specific conditions vary, but typical steps include coupling reactions, cyclization using reagents like phosphorus oxychloride, and purification.
Industrial Production: While industrial-scale production details are limited, laboratory-scale synthesis is well-documented.
Analyse Des Réactions Chimiques
Reactivity: WAY-639715 undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioavailability, and pharmacological activity.
Applications De Recherche Scientifique
Chemistry: WAY-639715 serves as a scaffold for designing novel compounds with specific receptor affinity.
Biology: It has been studied for potential interactions with neurotransmitter receptors, particularly serotonin receptors.
Medicine: Researchers explore its role in treating neurological disorders, mood-related conditions, and pain management.
Industry: WAY-639715’s derivatives may find applications in drug development.
Mécanisme D'action
Targets: WAY-639715 interacts with serotonin receptors (e.g., 5-HT₁A, 5-HT₇) and possibly others.
Pathways: Activation of these receptors modulates neurotransmission, affecting mood, cognition, and pain perception.
Comparaison Avec Des Composés Similaires
Uniqueness: WAY-639715’s distinct structure sets it apart from related compounds.
Similar Compounds: Other indole-based compounds, such as buspirone and WAY-100635, share some features but differ in receptor selectivity.
Remember that further research and clinical studies are essential to fully understand WAY-639715’s potential. If you need more specific details or references, feel free to ask!
Propriétés
Formule moléculaire |
C17H16FN5S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16FN5S/c1-11-4-2-3-5-14(11)20-17-22-15(21-16(19)23-17)10-24-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H3,19,20,21,22,23) |
Clé InChI |
AAFATYSWBYJIIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



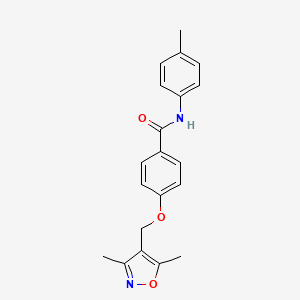
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)
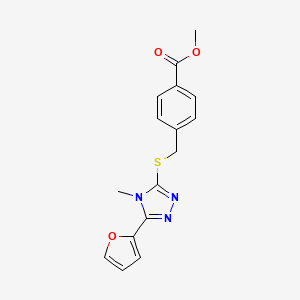


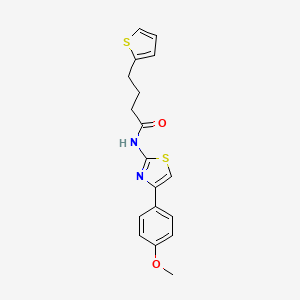
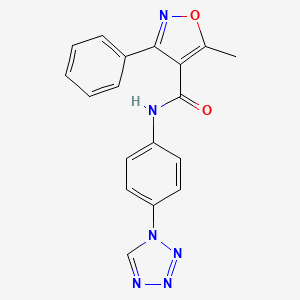
![2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide](/img/structure/B10816633.png)
